7-Bromoisoquinolin-1-amine
CAS No.: 215453-53-5
Cat. No.: VC21210071
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 215453-53-5 |
---|---|
Molecular Formula | C9H7BrN2 |
Molecular Weight | 223.07 g/mol |
IUPAC Name | 7-bromoisoquinolin-1-amine |
Standard InChI | InChI=1S/C9H7BrN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12) |
Standard InChI Key | PLOCDXILPIGHEZ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=C1C=CN=C2N)Br |
Canonical SMILES | C1=CC(=CC2=C1C=CN=C2N)Br |
Introduction
Chemical Identity and Basic Properties
7-Bromoisoquinolin-1-amine is a brominated derivative of isoquinoline with potential applications in pharmaceutical research and chemical synthesis. The compound is characterized by its unique structure featuring both a bromine substituent and an amino functional group, which confer specific chemical and biological properties that distinguish it from other isoquinoline derivatives.
Nomenclature and Identification
The compound is known by several names in chemical databases and literature, indicating its recognition across different chemical nomenclature systems. These various designations ensure proper identification in different contexts and applications.
Table 1: Identification Information
Parameter | Value |
---|---|
IUPAC Name | 7-Bromoisoquinolin-1-amine |
Common Synonyms | 1-Amino-7-bromoisoquinoline; 7-Bromo-1-isoquinolinamine; 7-bromo-1,2-dihydroisoquinolin-1-imine; 1-Isoquinolinamine, 7-bromo- |
CAS Registry Number | 215453-53-5 |
Molecular Formula | C₉H₇BrN₂ |
Molecular Weight | 223.07 g/mol |
The compound's structure consists of an isoquinoline core (a benzene ring fused with a pyridine ring) with a bromine atom at the 7-position and an amino group at the 1-position. This configuration gives the molecule distinct chemical and biological properties compared to other isoquinoline derivatives.
Physicochemical Properties
Understanding the physicochemical properties of 7-Bromoisoquinolin-1-amine is essential for predicting its behavior in various chemical environments and biological systems. These properties determine its solubility, reactivity, and potential interactions with biological targets.
Physical Properties
The physical properties of 7-Bromoisoquinolin-1-amine provide insight into its behavior under different conditions and its potential applications in various fields.
Table 2: Physical Properties
Property | Value | Notes |
---|---|---|
Physical State | Solid (at room temperature) | Typical for compounds of this structure |
Boiling Point | 380.7±27.0 °C | Predicted value |
Density | 1.649 g/cm³ | Reflective of the presence of bromine atom |
pKa | 6.74±0.33 | Predicted value |
Solubility and Stability
The bromine substituent at the 7-position likely enhances the compound's lipophilicity compared to unsubstituted isoquinolin-1-amine, while the amino group at position 1 contributes to its basic character and hydrogen-bonding capabilities. These properties would affect its solubility profile in various solvents and its potential interactions with biological systems.
Condition | Recommendation |
---|---|
Storage Temperature | Room temperature |
Atmosphere | Inert atmosphere |
Lighting | Keep in dark place |
Other Considerations | Protect from moisture and oxidizing agents |
These storage recommendations suggest that 7-Bromoisoquinolin-1-amine may be sensitive to oxidation, light-induced degradation, or other environmental factors that could affect its chemical stability .
Chemical Reactivity and Synthesis
Theoretical Reactivity Profile
The reactivity of 7-Bromoisoquinolin-1-amine is governed by both the bromine substituent and the amino group, as well as the inherent properties of the isoquinoline ring system. The bromine atom at the 7-position serves as a potential site for metal-catalyzed coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, making this compound valuable in synthetic chemistry for the construction of more complex molecules.
The amino group at the 1-position can participate in various reactions typical of aromatic amines, including:
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Acylation and alkylation reactions
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Diazotization and subsequent transformations
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Formation of amides and other nitrogen-containing derivatives
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Participation in nucleophilic aromatic substitution reactions
Structural Comparisons with Related Compounds
Comparing 7-Bromoisoquinolin-1-amine with similar compounds provides insight into how structural modifications affect properties and potential applications.
Comparison with Halogenated Isoquinolines
The presence of different halogens (fluorine, chlorine, bromine, iodine) at various positions of the isoquinoline ring creates a family of compounds with graduated properties. For instance, comparing 7-Bromoisoquinolin-1-amine with 7-Fluoroisoquinolin-1-amine reveals important differences:
Table 4: Comparison of Halogenated Isoquinoline Derivatives
Property | 7-Bromoisoquinolin-1-amine | 7-Fluoroisoquinolin-1-amine |
---|---|---|
Molecular Weight | 223.07 g/mol | 162.16 g/mol |
Bond Strength (C-X) | Weaker (C-Br) | Stronger (C-F) |
Lipophilicity | Higher | Lower |
Potential as Leaving Group | Better | Poorer |
Steric Influence | Larger | Smaller |
These differences would influence the compounds' reactivity, biological activity, and suitability for various applications. The bromine derivative would typically exhibit enhanced lipophilicity, which can affect membrane permeability in biological systems, while also providing a better leaving group for substitution reactions in synthetic applications.
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